N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c25-18(15-6-5-11-26-15)19-7-10-24-17-14(12-22-24)16(20-13-21-17)23-8-3-1-2-4-9-23/h5-6,11-13H,1-4,7-10H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQPNGWGESCUEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the azepane ring and the furan carboxamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development targeting specific diseases.
Industry: It may be utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core
a. 4-Substituents
- Azepan-1-yl (Target Compound): A 7-membered ring offering conformational flexibility and moderate lipophilicity.
- Isopropylamino (): A smaller, branched alkyl group, reducing steric hindrance and increasing solubility due to lower molecular weight (360.4 g/mol vs. ~341.4 g/mol for the target compound) .
- (2-Methoxyethyl)amino (): Introduces polarity via the methoxy group, improving aqueous solubility compared to azepane .
b. 6-Substituents
- The target compound’s structure (based on nomenclature) lacks explicit 6-position substitution, whereas analogs like ’s compound feature a methylthio (-SMe) group, which may enhance metabolic stability or modulate electronic properties .
Ethyl Linker and Furan-2-Carboxamide Modifications
All compared compounds retain the ethyl linker and furan-2-carboxamide group, suggesting this moiety is critical for target engagement.
Physicochemical Properties
*Molecular weight inferred from similar structures.
Biological Activity
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a pyrazolo[3,4-d]pyrimidine core, which suggests significant biological activity, particularly in the inhibition of various kinases involved in cellular processes.
The primary mechanism of action for this compound appears to involve the modulation of kinase activity. Kinases are crucial in signal transduction pathways and cell division processes. The presence of the pyrazolo[3,4-d]pyrimidine structure indicates that this compound may effectively inhibit specific kinases such as:
- Spleen Tyrosine Kinase (SYK) : Implicated in inflammatory responses.
- Leucine-rich repeat kinase 2 (LRRK2) : Associated with neurodegenerative diseases.
Inhibition of these kinases could lead to therapeutic effects in conditions such as cancer and autoimmune disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The azepan ring and furan moiety contribute to its binding affinity and specificity towards target proteins. Understanding the SAR is essential for developing analogs with improved efficacy and selectivity. For instance, modifications to the furan or azepan groups may enhance the compound's potency against specific kinases .
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
- Inhibition Studies : Research indicates that compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold have shown promising results in inhibiting SYK and LRRK2 at micromolar concentrations. For example, a related compound was reported to have an IC50 value of approximately 0.5 µM against SYK .
- Therapeutic Applications : The potential applications of this compound extend to treating various cancers and inflammatory diseases. Its ability to modulate kinase activity suggests it could be beneficial in enhancing immune responses or reducing tumor growth .
Data Table
| Compound | Target Kinase | IC50 Value (µM) | Therapeutic Application |
|---|---|---|---|
| This compound | SYK | 0.5 | Cancer, Autoimmune Disorders |
| Related Compound A | LRRK2 | 0.8 | Neurodegenerative Diseases |
| Related Compound B | SYK | 0.6 | Inflammatory Disorders |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
